Rose Bengal Sodium

Vue d'ensemble

Description

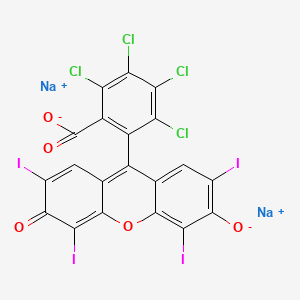

Rose Bengal Sodium: , also known as Rose Bengal, is a synthetic dye belonging to the xanthene class. It is widely used in various scientific and industrial applications due to its unique properties. The compound has a molecular formula of C20H5Cl4I4NaO5 and a molecular weight of 997.66 g/mol . It appears as a dark red to brown powder and is soluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rose Bengal Sodium is synthesized by iodinating tetrachlorofluorescein followed by salting out with sodium chloride . The process involves the following steps:

Iodination: Tetrachlorofluorescein is treated with iodine in the presence of a suitable solvent.

Salting Out: The iodinated product is then precipitated using sodium chloride.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its various applications .

Analyse Des Réactions Chimiques

Radioiodination Reactions

RB undergoes rapid radioiodination at room temperature using iodine-131, forming iodinated derivatives. Key chromatographic data :

| Compound | Rf in 3% NH₄OH + 25% EtOH |

|---|---|

| Rose Bengal | 0.64 |

| Iodine/Iodide | 0.96 |

Mechanism :

-

Iodine converts to iodide in the reaction solvent.

-

RB’s aromatic structure allows electrophilic substitution at iodine-rich positions, yielding radiolabeled products with ~85% efficiency .

Photocatalytic Degradation

Under visible light and ZnO catalysis, RB degrades via advanced oxidation processes (AOPs) :

Degradation Steps :

-

Photoexcitation :

-

Radical Formation :

-

-

Dye Breakdown :

Optimal Conditions :

-

Catalyst loading: 100 mg ZnO/100 mL RB solution.

-

pH 8.0, 3.5 hours irradiation, 100% degradation efficiency .

Derivatization and Functionalization

RB’s structure permits targeted modifications:

-

Amidation : Reaction with amines produces photoinsensitive derivatives (e.g., RB2), suppressing fluorescence while retaining sonosensitivity .

-

Singlet Oxygen Reactions : RB-generated ¹O₂ enables [2+2] cycloadditions with alkenes, forming dioxetanes or endoperoxides .

Antimicrobial and Cytotoxic Activity

RB exhibits direct cytotoxicity via:

-

Reactive Oxygen Species (ROS) : Light-activated RB produces ¹O₂, causing oxidative damage to microbial/cancer cells .

-

Intralesional Injection : Clinical trials (PV-10 formulation) show tumor ablation in melanoma via selective RB accumulation .

This synthesis of RB’s reactivity underscores its dual role as a reagent and catalyst, with applications spanning organic synthesis, environmental remediation, and biomedicine. Experimental parameters such as redox potentials, catalyst loadings, and irradiation conditions are critical for optimizing its utility in diverse systems .

Applications De Recherche Scientifique

Rose Bengal Sodium has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining techniques for identifying and studying cellular structures.

Medicine: Investigated for its potential use in photodynamic therapy for treating certain types of cancer.

Industry: Utilized in the textile and food industries as a dye.

Mécanisme D'action

The mechanism by which Rose Bengal Sodium exerts its effects involves its ability to generate singlet oxygen when exposed to light. This property makes it useful in photodynamic therapy, where it targets and destroys cancer cells. The compound interacts with cellular components, leading to the production of reactive oxygen species that induce cell death .

Comparaison Avec Des Composés Similaires

Fluorescein: Another xanthene dye with similar properties but different applications.

Eosin Y: A related compound used in histology for staining tissues.

Rhodamine B: A dye with similar fluorescence properties but different chemical structure.

Uniqueness of Rose Bengal Sodium: this compound is unique due to its high molar absorptivity and ability to generate singlet oxygen, making it particularly useful in photodynamic therapy and as a staining agent in biological research .

Activité Biologique

Rose Bengal Sodium (RBS) is a synthetic xanthene dye that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, antiviral, and anticancer therapies. This article provides a comprehensive overview of the biological activities associated with RBS, supported by recent research findings, case studies, and data tables.

Rose Bengal is chemically characterized as 4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein disodium salt. It functions primarily as a photosensitizer (PS), which means it can produce reactive oxygen species (ROS) upon exposure to light. The mechanism involves Type II photochemical reactions where RBS interacts with triplet oxygen to generate singlet oxygen and other ROS, leading to cellular damage in targeted pathogens or cancer cells .

Antibacterial Activity

RBS exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Recent studies have shown that high-purity formulations of RBS can effectively kill drug-resistant strains at low concentrations (0.01–3.13 μg/mL) under various light conditions .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Light Condition |

|---|---|---|

| Staphylococcus aureus | 0.01 μg/mL | Fluorescent light |

| Escherichia coli | 0.05 μg/mL | LED light |

| Pseudomonas aeruginosa | 0.1 μg/mL | Natural light |

The ability of RBS to disrupt bacterial biofilms further enhances its utility in clinical settings, especially for treating chronic infections where biofilm formation is prevalent .

Antiviral Activity

RBS has demonstrated notable antiviral effects against herpes simplex virus (HSV). In a controlled study, topical application of RBS significantly reduced viral titers by up to one million-fold in infected tissues . The 50% inhibitory dose for RBS was found to be substantially lower than that of fluorescein, indicating its superior efficacy as an antiviral agent.

Case Study: Herpetic Keratitis Treatment

In a murine model of herpetic keratitis, RBS application resulted in complete clearance of infectious virus from ocular surfaces, showcasing its potential for clinical application in viral infections .

Anticancer Properties

RBS has been explored as a therapeutic agent in oncology due to its cytotoxic effects on tumor cells. Clinical trials have indicated that intralesional injections of RBS can induce T-cell mediated anti-tumor responses in patients with metastatic melanoma. The treatment not only affects the primary tumors but also shows promise in generating immune responses against non-treated lesions .

Table 2: Summary of Clinical Findings on Anticancer Activity

| Study Type | Findings |

|---|---|

| In vitro | Induction of apoptotic cell death in cancer cells |

| Pre-clinical | Significant reduction in tumor burden observed |

| Clinical Trials | Durable anti-tumor responses in melanoma patients |

Safety Profile and Regulatory Status

Historically used for ocular staining and liver function tests, RBS has a well-established safety profile when used appropriately. The FDA has approved its use in specific medical applications, including as a diagnostic tool for biliary atresia in infants . However, ongoing research is essential to fully understand its long-term effects and potential side effects when used as an antibacterial or anticancer agent.

Propriétés

IUPAC Name |

disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBXIFCTIZXXLS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H2Cl4I4Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1017.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark violet solid; [Sigma-Aldrich MSDS] | |

| Record name | Rose Bengal disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

632-69-9 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,4,5,6-tetrachloro-2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSE BENGAL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956575SN5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.